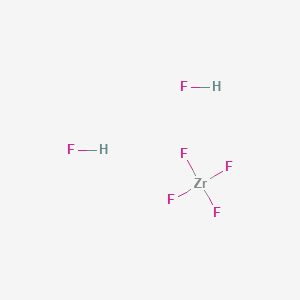
Hexafluorozirconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluorozirconic acid is a useful research compound. Its molecular formula is F6H2Zr and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Semiconductor Industry
Role in Manufacturing:
Hexafluorozirconic acid is utilized in the production of semiconductor materials due to its ability to act as a precursor for zirconium oxide films. These films are essential for dielectric layers in microelectronics, contributing to the performance and miniaturization of electronic components .
Case Study:
A study demonstrated that HFZA solutions led to the formation of lower porous films compared to traditional chemical conversion coatings, enhancing the quality of semiconductor surfaces .
Corrosion Inhibition
Corrosion Resistance:
HFZA is recognized for its effectiveness as a corrosion inhibitor, particularly for aluminum and steel substrates. It forms a protective zirconium oxide layer that enhances the hydrophobicity and corrosion resistance of treated surfaces .
Data Table: Corrosion Resistance Performance
| Treatment Duration | Corrosion Resistance (Ohm) | Water Contact Angle (Degrees) |
|---|---|---|
| 10 minutes | 1500 | 78 |
| 30 minutes | 2000 | 85 |
| 60 minutes | 2500 | 90 |
Findings:
Longer treatment durations with HFZA resulted in significantly improved corrosion resistance in saline environments, showcasing its potential for protective coatings in industrial applications .
Material Science
Synthesis of High-Performance Polymers:
this compound serves as a reagent in the synthesis of organometallic compounds and high-performance polymers. Its Lewis acid properties facilitate various chemical reactions essential for developing advanced materials .
Applications in Dental Ceramics:
In dentistry, HFZA is used to enhance the strength and durability of dental ceramics and prosthetic materials. Its incorporation into dental restorations improves their mechanical properties, making them suitable for long-term use .
Environmental Applications
Waste Treatment:
HFZA can be employed in treating industrial waste containing metal contaminants. Its ability to form stable complexes with metals makes it useful for remediation efforts in polluted environments .
Research Insight:
Studies indicate that zirconium compounds derived from HFZA may assist in reducing hazardous substances in wastewater, contributing to environmental sustainability initiatives .
Optical Coatings
Use in Optical Applications:
this compound is also applied in producing optical coatings, such as anti-reflective layers on lenses and glass surfaces. These coatings enhance light transmission while minimizing glare, proving beneficial in various optical devices .
Propiedades
Fórmula molecular |
F6H2Z |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
tetrafluorozirconium;dihydrofluoride |
InChI |
InChI=1S/6FH.Zr/h6*1H;/q;;;;;;+4/p-4 |
Clave InChI |
DXIGZHYPWYIZLM-UHFFFAOYSA-J |
SMILES canónico |
F.F.F[Zr](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















